

Technical Guide: Spectroscopic Analysis of 3-anilino-1-phenyl-2H-pyrrol-5-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-anilino-1-phenyl-2H-pyrrol-5-one

Cat. No.: B1655594

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental spectroscopic data for **3-anilino-1-phenyl-2H-pyrrol-5-one** is not readily available in the surveyed scientific literature. This guide provides a detailed analysis of a closely related analogue, 3-anilino-1,5-diphenyl-1H-pyrrol-2(5H)-one, and offers predicted spectroscopic characteristics for the target compound based on established principles of spectroscopic analysis.

Introduction

3-anilino-1-phenyl-2H-pyrrol-5-one belongs to the class of aminopyrrolones, which are heterocyclic scaffolds of significant interest in medicinal chemistry due to their diverse biological activities. Spectroscopic characterization is fundamental for the unambiguous identification and purity assessment of such novel compounds. This document aims to provide a comprehensive overview of the expected spectroscopic features of the title compound, drawing comparisons with a structurally similar analogue.

Spectroscopic Data of a Structurally Related Compound: 3-anilino-1,5-diphenyl-1H-pyrrol-2(5H)-one

A study by Molbank reports the synthesis and characterization of several 1,5-diaryl-3-(arylamino)-1H-pyrrol-2(5H)-ones. While not the exact target compound, the data for 3-anilino-

1,5-diphenyl-1H-pyrrol-2(5H)-one provides valuable insights into the expected spectral properties.

Table 1: Spectroscopic Data for 3-anilino-1,5-diphenyl-1H-pyrrol-2(5H)-one

Spectroscopic Technique	Observed Data
^1H NMR (400 MHz, CDCl_3)	δ (ppm): 8.15 (s, 1H, NH), 7.65-7.58 (m, 4H, Ar-H), 7.45-7.30 (m, 9H, Ar-H), 7.20-7.15 (m, 2H, Ar-H), 5.70 (s, 1H, CH), 5.45 (s, 1H, CH)
^{13}C NMR (100 MHz, CDCl_3)	δ (ppm): 168.5, 142.1, 138.2, 135.8, 131.9, 129.7, 129.3, 128.9, 128.7, 128.5, 126.4, 125.3, 120.8, 95.1, 65.2
IR (KBr)	ν (cm^{-1}): 3340 (N-H), 1680 (C=O), 1600, 1580, 1495 (C=C, aromatic)
Mass Spectrometry (EI-MS)	m/z (%): 338 (M^+ , 100), 261, 184, 105, 77

Predicted Spectroscopic Data for 3-anilino-1-phenyl-2H-pyrrol-5-one

Based on the data from the related compound and general principles of spectroscopy, the following are the predicted spectral features for the target molecule.

Table 2: Predicted Spectroscopic Data for 3-anilino-1-phenyl-2H-pyrrol-5-one

Spectroscopic Technique	Predicted Chemical Shifts / Bands	Rationale
^1H NMR	- NH proton: ~8.0-9.0 ppm (singlet) - Aromatic protons (phenyl & anilino): ~6.8-7.8 ppm (multiplets) - CH= proton: ~5.5-6.0 ppm (singlet) - CH ₂ protons: ~2.5-3.0 ppm (singlet or AB quartet)	The NH proton is expected to be deshielded. Aromatic protons will appear in their characteristic region. The vinyl proton (CH=) will be downfield due to conjugation. The CH ₂ protons in the pyrrolone ring are expected in the aliphatic region.
^{13}C NMR	- C=O (carbonyl): ~170-175 ppm - C=C (olefinic & aromatic): ~100-150 ppm - CH ₂ : ~35-45 ppm	The carbonyl carbon is significantly deshielded. Aromatic and olefinic carbons appear in a broad range. The aliphatic CH ₂ carbon will be the most upfield.
IR	- N-H stretch: ~3300-3400 cm ⁻¹ - C=O stretch: ~1680-1720 cm ⁻¹ - C=C stretch (aromatic & olefinic): ~1500-1650 cm ⁻¹ - C-N stretch: ~1250-1350 cm ⁻¹	Characteristic stretching frequencies for the functional groups present in the molecule.
Mass Spectrometry	- Molecular Ion (M ⁺): Expected at m/z = 264.12 - Key Fragments: Loss of CO, loss of the anilino group, fragments corresponding to the phenyl and anilino rings.	The molecular weight of C ₁₆ H ₁₂ N ₂ O is 264.30 g/mol . Fragmentation patterns would likely involve cleavage of the pyrrolone ring and loss of substituents.

Hypothetical Experimental Protocols

As no specific synthesis for **3-anilino-1-phenyl-2H-pyrrol-5-one** was found, a plausible synthetic route and characterization workflow are proposed.

Synthesis of 3-anilino-1-phenyl-2H-pyrrol-5-one

A potential synthetic approach could involve a multi-component reaction.

Procedure:

- To a solution of benzaldehyde (1 mmol) in ethanol (10 mL), add aniline (1.1 mmol) and ethyl acetoacetate (1 mmol).
- The reaction mixture is stirred at room temperature for 24 hours.
- The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H and ^{13}C NMR spectra are recorded on a 400 MHz spectrometer.
- Samples are dissolved in deuterated chloroform (CDCl_3) or dimethyl sulfoxide ($\text{DMSO}-d_6$).
- Tetramethylsilane (TMS) is used as an internal standard.

Infrared (IR) Spectroscopy:

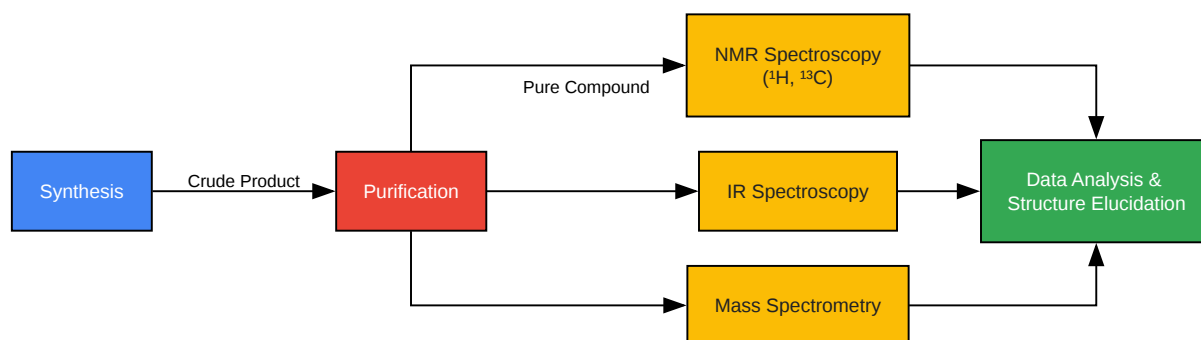
- IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.
- Samples are prepared as KBr pellets.
- Spectra are recorded in the range of $4000\text{--}400\text{ cm}^{-1}$.

Mass Spectrometry (MS):

- Mass spectra are obtained using an Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer.
- The sample is introduced directly or via a liquid chromatography (LC) interface.

Visualization of Synthetic and Characterization Workflow

The following diagram illustrates a logical workflow for the synthesis and spectroscopic analysis of the target compound.



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Caption: Hypothetical workflow for synthesis and characterization.

Conclusion

While direct experimental data for **3-anilino-1-phenyl-2H-pyrrol-5-one** remains elusive, this guide provides a robust framework for its potential spectroscopic characteristics based on a closely related, experimentally verified analogue. The provided hypothetical synthesis and characterization protocols offer a practical starting point for researchers aiming to produce and validate this compound. The successful synthesis and subsequent detailed spectroscopic analysis are crucial next steps to confirm the predicted data and further explore the potential of this class of compounds in drug discovery and development.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com